molecular formula C23H25NO4 B2520313 1'-(4-Isopropoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877810-77-0

1'-(4-Isopropoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B2520313
CAS No.: 877810-77-0
M. Wt: 379.456
InChI Key: BNENRNLXXOPKFA-UHFFFAOYSA-N
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Description

1’-(4-Isopropoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one is a complex organic compound featuring a spirocyclic structure Spiro compounds are characterized by a unique arrangement where two rings are connected through a single atom, creating a three-dimensional architecture

Preparation Methods

The synthesis of 1’-(4-Isopropoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials, followed by cyclization and functional group modifications. For instance, the preparation might start with the reaction of 4-isopropoxybenzoyl chloride with a suitable chroman derivative, followed by spirocyclization with a piperidine derivative under controlled conditions. Industrial production methods often employ catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

1’-(4-Isopropoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:

Scientific Research Applications

1’-(4-Isopropoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one has been explored for its applications in several scientific domains:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying spirocyclic chemistry.

    Biology: The compound’s unique structure makes it a candidate for biological assays to investigate its potential as a pharmacophore.

    Medicine: Research has focused on its potential therapeutic applications, including its role as a scaffold for drug development.

    Industry: Its stability and reactivity make it useful in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 1’-(4-Isopropoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation, depending on the specific application .

Comparison with Similar Compounds

1’-(4-Isopropoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one can be compared to other spirocyclic compounds such as spiroindoles and spirooxindoles. While these compounds share the spirocyclic core, they differ in their functional groups and overall reactivity. The presence of the isopropoxybenzoyl group in 1’-(4-Isopropoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one imparts unique chemical properties, making it distinct from other spiro compounds .

Properties

IUPAC Name

1'-(4-propan-2-yloxybenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-16(2)27-18-9-7-17(8-10-18)22(26)24-13-11-23(12-14-24)15-20(25)19-5-3-4-6-21(19)28-23/h3-10,16H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNENRNLXXOPKFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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